molecular formula C9H13ClN2 B14307027 3-Chloro-5-methyl-2-(2-methylpropyl)pyrazine CAS No. 115978-64-8

3-Chloro-5-methyl-2-(2-methylpropyl)pyrazine

Cat. No.: B14307027
CAS No.: 115978-64-8
M. Wt: 184.66 g/mol
InChI Key: KSYLPXLIEPTHCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-methyl-2-(2-methylpropyl)pyrazine is an organic compound belonging to the pyrazine family. Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. This specific compound is notable for its unique structure, which includes a chlorine atom, a methyl group, and an isobutyl group attached to the pyrazine ring. It is used in various chemical and industrial applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-methyl-2-(2-methylpropyl)pyrazine typically involves the chlorination of 5-methyl-2-(2-methylpropyl)pyrazine. This can be achieved through the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of impurities and maximizing efficiency.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazine oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Pyrazine oxides.

    Reduction: Reduced pyrazine derivatives.

    Substitution: Amino or thiol-substituted pyrazines.

Scientific Research Applications

3-Chloro-5-methyl-2-(2-methylpropyl)pyrazine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Chloro-5-methyl-2-(2-methylpropyl)pyrazine involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary, but typically involve binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

  • 2-Chloro-3-methylpyrazine
  • 2,3-Dimethyl-5-isobutylpyrazine
  • 3-Chloro-2-methylpyrazine

Comparison: 3-Chloro-5-methyl-2-(2-methylpropyl)pyrazine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, solubility, and biological activity, making it suitable for specific applications where other pyrazines may not be as effective.

Properties

CAS No.

115978-64-8

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

IUPAC Name

3-chloro-5-methyl-2-(2-methylpropyl)pyrazine

InChI

InChI=1S/C9H13ClN2/c1-6(2)4-8-9(10)12-7(3)5-11-8/h5-6H,4H2,1-3H3

InChI Key

KSYLPXLIEPTHCI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=N1)Cl)CC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.